Cas no 2090315-52-7 (4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid)
4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid
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- Inchi: 1S/C16H12ClNO3/c17-12-6-7-14(21-9-10-4-2-1-3-5-10)11-8-13(16(19)20)18-15(11)12/h1-8,18H,9H2,(H,19,20)
- InChI Key: ILSOGRUJVNVMSM-UHFFFAOYSA-N
- SMILES: N1C2=C(C(OCC3=CC=CC=C3)=CC=C2Cl)C=C1C(O)=O
4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-314874-1g |
4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid |
2090315-52-7 | 1g |
$0.0 | 2023-09-05 | ||
| Enamine | EN300-314874-1.0g |
4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid |
2090315-52-7 | 1.0g |
$0.0 | 2023-02-24 |
4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid
Introduction to 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid (CAS No. 2090315-52-7)
4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid (CAS No. 2090315-52-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole carboxylic acids, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid make it an intriguing candidate for further investigation, particularly in the context of drug discovery and development.
The chemical structure of 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid is characterized by a benzyl ether group at the 4-position and a chlorine substituent at the 7-position of the indole ring. These functional groups contribute to the compound's stability and reactivity, making it suitable for various chemical reactions and biological assays. The carboxylic acid moiety at the 2-position provides additional functionality, enabling the formation of esters, amides, and other derivatives that can be tailored for specific applications.
In recent years, indole derivatives have been extensively studied for their potential therapeutic properties. For instance, indole carboxylic acids have shown promise in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The presence of a benzyl ether group in 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid has been associated with enhanced solubility and bioavailability, which are crucial factors for drug efficacy and safety.
The biological activity of 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid has been evaluated in several preclinical studies. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Furthermore, 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid has demonstrated promising antiproliferative activity against various cancer cell lines. A study conducted by researchers at a leading pharmaceutical institute found that this compound selectively inhibits the growth of human breast cancer cells while showing minimal toxicity towards normal cells. This selective cytotoxicity suggests that 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid could be a valuable lead compound for the development of targeted cancer therapies.
The pharmacokinetic properties of 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid have also been investigated to assess its potential as a therapeutic agent. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low plasma protein binding make it an attractive candidate for oral administration in clinical settings.
In addition to its therapeutic potential, 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid has been explored as a tool compound in chemical biology research. Its ability to modulate specific biological pathways makes it useful for investigating the mechanisms underlying various diseases. For example, researchers have used this compound to study the role of specific enzymes in inflammation and cancer progression.
The synthesis of 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid involves a multi-step process that typically begins with the preparation of an appropriate indole precursor. The benzyl ether group is introduced through a substitution reaction, followed by chlorination at the 7-position and carboxylation at the 2-position. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, facilitating its use in both research and industrial applications.
In conclusion, 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylic acid (CAS No. 2090315-52-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in advancing our understanding of complex biological processes.
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